molecular formula C24H30N2O4 B6538799 2-(4-tert-butylphenoxy)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}acetamide CAS No. 1070960-71-2

2-(4-tert-butylphenoxy)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}acetamide

Cat. No.: B6538799
CAS No.: 1070960-71-2
M. Wt: 410.5 g/mol
InChI Key: SAIYXRFNANZUFZ-UHFFFAOYSA-N
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Description

2-(4-tert-butylphenoxy)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}acetamide is a synthetic acetamide derivative intended for research and development purposes. This compound features a phenoxyacetamide scaffold linked to a phenyl ring substituted with a morpholino carbonyl moiety. The phenoxy acetamide core is a structure of significant interest in medicinal chemistry, with derivatives being investigated for a wide range of pharmacological activities . The incorporation of the morpholine ring is a common strategy in drug design, as this heterocycle can influence the molecule's solubility, metabolic stability, and its ability to engage in hydrogen bonding, which is critical for interactions with biological targets . The tert-butyl group is often used to enhance lipophilicity and modulate steric effects. In a research setting, this compound serves as a valuable chemical intermediate or a lead compound for the synthesis and evaluation of novel bioactive molecules. Researchers can utilize this complex acetamide in high-throughput screening assays, structure-activity relationship (SAR) studies, and as a building block in the development of potential enzyme inhibitors or receptor modulators. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

2-(4-tert-butylphenoxy)-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O4/c1-24(2,3)19-6-10-21(11-7-19)30-17-22(27)25-20-8-4-18(5-9-20)16-23(28)26-12-14-29-15-13-26/h4-11H,12-17H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAIYXRFNANZUFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)CC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-tert-butylphenoxy)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}acetamide has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic properties based on various studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H28N2O5C_{22}H_{28}N_{2}O_{5} with a molecular weight of 396.48 g/mol. The structural features include a tert-butylphenoxy group and a morpholin-4-yl substituent, which are critical for its biological activity.

PropertyValue
Molecular FormulaC22H28N2O5
Molecular Weight396.48 g/mol
IUPAC NameThis compound

Antimicrobial Activity

Research has indicated that derivatives of acetamides, similar to the compound , exhibit significant antibacterial properties. For instance, studies have shown that certain N-phenylacetamide derivatives demonstrate effective inhibition against various bacterial strains, including Xanthomonas oryzae and Xanthomonas axonopodis . While specific data for our compound is limited, its structural similarity suggests potential efficacy.

Anticancer Properties

The compound's structure may also contribute to anticancer activity. Compounds with similar morpholinyl structures have been evaluated for their ability to inhibit cancer cell proliferation. For example, derivatives containing morpholine have shown promising results in inhibiting tumor growth in vitro and in vivo models . The interaction of this compound with cellular pathways involved in cancer progression warrants further investigation.

The proposed mechanism of action involves the compound's ability to bind to specific enzymes or receptors within the cell, thereby modulating various signaling pathways. This interaction can lead to either inhibition or activation of biological processes critical for cell survival and proliferation.

Case Studies

  • Antibacterial Evaluation : A study synthesized various N-phenylacetamide derivatives and evaluated their antibacterial activity using minimum inhibitory concentration (MIC) assays. The results indicated that some derivatives exhibited MIC values significantly lower than traditional antibiotics, suggesting enhanced potency .
  • Antitumor Activity : In a study focusing on structurally related compounds, morpholine-containing acetamides were tested against several cancer cell lines. Results showed that these compounds induced apoptosis in cancer cells, highlighting their potential as therapeutic agents against tumors .

Preparation Methods

Reaction Conditions and Optimization

4-tert-Butylphenol reacts with chloroacetic acid under alkaline conditions (NaOH, 33% aqueous solution) at 80–100°C for 1–2 hours. The reaction is quenched with hydrochloric acid, yielding 2-(4-tert-butylphenoxy)acetic acid with a reported purity >95%.

Key Parameters

  • Molar Ratio : 1:1.2 (phenol:chloroacetic acid)

  • Solvent : Water/ethanol mixture

  • Yield : 75–80% after recrystallization.

Preparation of 4-[2-(Morpholin-4-yl)-2-oxoethyl]aniline

This intermediate requires functionalization of the phenyl ring with a morpholine-linked ketone group.

Route A: Nitro Reduction and Amidation

  • 4-Nitroacetophenone is hydrogenated using Pd/C (10 wt%) in methanol under H₂ (50 psi) to yield 4-aminoacetophenone.

  • The ketone is converted to the morpholine amide via reaction with morpholine in the presence of HOBt and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in THF.

Reaction Metrics

  • Temperature : 20–25°C

  • Time : 4–6 hours

  • Yield : 70–75%.

Route B: Direct Alkylation

4-Aminophenylacetic acid is treated with morpholine and carbonyl diimidazole (CDI) in DMF, forming the morpholinoamide at 0–5°C. This method avoids nitro intermediates, achieving 65% yield.

Amide Coupling for Final Product Formation

The final step involves coupling 2-(4-tert-butylphenoxy)acetyl chloride with 4-[2-(morpholin-4-yl)-2-oxoethyl]aniline.

Acetyl Chloride Preparation

2-(4-tert-Butylphenoxy)acetic acid is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) at 40°C for 2 hours, yielding the acid chloride.

Coupling Reaction

The acid chloride reacts with the aniline derivative in THF using triethylamine (TEA) as a base. After stirring at 25°C for 12 hours, the product precipitates and is purified via recrystallization from ethanol.

Optimization Data

ParameterValue
SolventTHF
BaseTEA (2 equiv)
Temperature25°C
Yield85–90%
Purity (HPLC)>99%

Characterization and Analytical Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (s, 9H, tert-butyl), 3.65–3.75 (m, 8H, morpholine), 4.55 (s, 2H, CH₂CO), 6.85–7.45 (m, 8H, aromatic).

  • IR (KBr) : 1650 cm⁻¹ (C=O amide), 1240 cm⁻¹ (C-O phenoxy).

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >99% purity with a retention time of 12.3 minutes.

Scalability and Industrial Considerations

Solvent Recovery

THF and DMF are recycled via distillation, reducing costs by 30%.

Hazard Mitigation

  • Thionyl Chloride Handling : Conducted under N₂ with scrubbers to neutralize HCl emissions.

  • Catalytic Hydrogenation : Performed in pressurized reactors with automated H₂ monitoring .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-tert-butylphenoxy)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}acetamide?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. Key steps include:

Coupling of phenoxyacetamide intermediates : Reacting 4-tert-butylphenol with chloroacetyl chloride to form the phenoxyacetamide backbone .

Introduction of morpholine moiety : The morpholin-4-yl group is introduced via nucleophilic substitution or amidation reactions, often using morpholine and a coupling agent like EDC/HOBt under inert conditions .

Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol is used to isolate the final product .

  • Critical Parameters : Reaction temperatures (60–80°C for amidation) and solvent polarity (DMF or THF) significantly influence yields .

Q. How can structural integrity and purity of this compound be confirmed?

  • Analytical Workflow :

Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., tert-butyl at δ 1.3 ppm, morpholine protons at δ 3.5–3.7 ppm) .

Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-O-C ether) validate functional groups .

Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ at m/z 439.25 .

Purity Assessment : HPLC (C18 column, acetonitrile/water mobile phase) with >95% purity threshold .

Q. What functional groups influence the compound’s reactivity?

  • Key Functional Groups :

  • tert-Butylphenoxy group : Enhances lipophilicity, affecting membrane permeability .
  • Morpholin-4-yl-2-oxoethyl : Participates in hydrogen bonding with biological targets (e.g., enzymes) .
  • Acetamide linker : Stabilizes conformation via intramolecular H-bonding .
    • Reactivity Insights :
  • The electron-withdrawing acetamide group directs electrophilic substitution to the para position of the phenyl ring .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

  • Optimization Strategies :

  • Catalyst Screening : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling (improves aryl-aryl bond formation efficiency) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of morpholine in substitution reactions .
  • Temperature Control : Lower temperatures (0–5°C) minimize byproducts during amide bond formation .
    • Yield Comparison :
ConditionYield (%)Purity (%)
DMF, 80°C6592
THF, 60°C7295
DMF + Pd catalysis8597

Q. What contradictions exist in reported biological activities of this compound?

  • Data Discrepancies :

  • Anticancer Activity : Some studies report IC₅₀ = 12 µM against HeLa cells , while others show no activity below 50 µM .
  • Mechanistic Hypotheses : Morpholine’s role is debated—may act as a hydrogen-bond donor or modulate solubility without direct target interaction .
    • Resolution Strategies :
  • Dose-Response Replication : Validate activity across multiple cell lines (e.g., MCF-7, A549) .
  • Structural Analog Testing : Compare with morpholine-free analogs to isolate functional group contributions .

Q. How does the morpholin-4-yl group affect bioactivity?

  • Structure-Activity Relationship (SAR) :

Compound ModificationBioactivity Change
Morpholin-4-yl → Piperidine↓ Antiproliferative activity
Morpholin-4-yl → Pyrrolidine↑ Solubility, ↓ Target binding
Morpholin-4-yl removalLoss of kinase inhibition
  • Mechanistic Insight : The morpholine oxygen forms critical hydrogen bonds with kinase ATP-binding pockets (e.g., EGFR-TK) .

Q. What analytical methods resolve spectral data contradictions in published studies?

  • Conflict Example : Discrepant ¹³C NMR shifts for the morpholine carbonyl (δ 168–172 ppm across studies).
  • Resolution Protocol :

Standardized Solvents : Use deuterated DMSO for all NMR acquisitions to eliminate solvent-induced shifts .

Cross-Validation : Compare with synthesized reference standards (e.g., morpholine-free analog) .

DFT Calculations : Predict chemical shifts using Gaussian09 (B3LYP/6-31G* basis set) to validate experimental data .

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